![molecular formula C21H21N3O5 B2933036 N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide CAS No. 2034411-01-1](/img/structure/B2933036.png)
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide” is a compound that incorporates a benzo[d][1,3]dioxole subunit . It has a molecular weight of 354.366 .
Synthesis Analysis
The synthesis of compounds incorporating the benzo[d][1,3]dioxole subunit has been reported in the literature . The synthesis process involves various spectroscopic techniques, including multinuclear NMR, IR, and mass spectrometry . The synthesis of similar compounds has been achieved via a Pd-catalyzed C-N cross-coupling .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using single crystal X-ray crystallography . The structure of these compounds includes a benzo[d][1,3]dioxole subunit .Chemical Reactions Analysis
While specific chemical reactions involving “N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide” are not available, similar compounds have been synthesized via a Pd-catalyzed C-N cross-coupling .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various techniques, including elemental analysis, multinuclear NMR, IR, and mass spectrometry . The thermal decomposition behavior of these compounds has also been studied .Applications De Recherche Scientifique
Antibacterial Properties
This compound has been synthesized and evaluated for its potential as an antibacterial agent. The synthesis involved a Cu-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the desired 1,2,3-triazole ring. Testing against four bacterial strains, including one Gram-positive and three Gram-negative species, showed that these compounds were generally effective towards Gram-negative species .
Anticancer Potential
Research has indicated that derivatives of this compound have shown selective cytotoxicity against lung cancer cell lines. This suggests that it could be developed as a potential anticancer agent, particularly targeting lung cancer .
Crystallography and Structural Analysis
The crystal structure of related compounds has been determined, which aids in understanding the molecular configuration and potential interaction sites for biological activity. Such structural analyses are crucial for designing drugs with specific target interactions .
Rheumatic and Arthritis Treatment
Compounds with a similar structure have been used in the treatment of rheumatic diseases, rheumatoid arthritis, and osteoarthritis. This indicates that the compound may have applications in developing treatments for these conditions .
Selective Toxicity in Cancer Treatment
Some derivatives have been found to exhibit good selectivity between cancer cells and normal cells, which is a desirable property in anticancer drugs. This means they can potentially be used to target cancer cells while minimizing damage to healthy cells .
Antitumor Activities
A series of novel compounds related to this molecule have been synthesized and evaluated for their antitumor activities against various cancer cell lines, including HeLa, A549, and MCF-7. This suggests that the compound could be further developed as an antitumor agent .
Orientations Futures
The future directions for research on similar compounds include further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules . The wide spectrum of attractive utilization of these compounds has stimulated widespread research efforts .
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5/c1-24-7-6-14-9-15(3-4-16(14)24)17(25)11-23-21(27)20(26)22-10-13-2-5-18-19(8-13)29-12-28-18/h2-9,17,25H,10-12H2,1H3,(H,22,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QROMVQAWQBYXSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(CNC(=O)C(=O)NCC3=CC4=C(C=C3)OCO4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2932953.png)
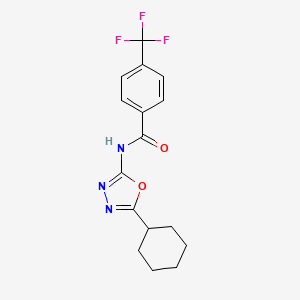
![Methyl 5-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]furan-2-carboxylate](/img/structure/B2932957.png)
![7-(3-bromophenyl)-2-(ethylthio)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2932960.png)
![2-[2-amino-4-methyl-6-oxo-1(6H)-pyrimidinyl]-N~1~-(2-fluorophenyl)acetamide](/img/structure/B2932961.png)

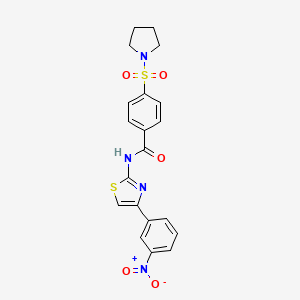
![[6-(2-Methoxyethoxy)pyridin-3-yl]methanamine](/img/structure/B2932969.png)
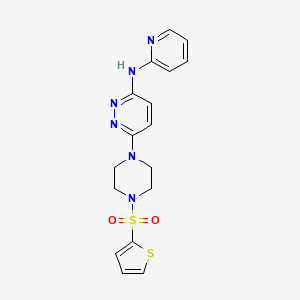
![4-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-1-(3-fluorophenyl)pyrrolidin-2-one](/img/structure/B2932971.png)
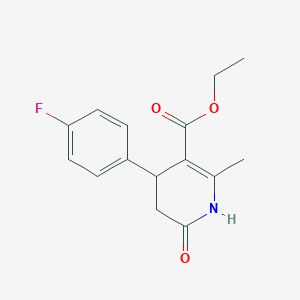
![1-[4-(4-Fluorophenyl)piperazin-1-yl]ethanone](/img/structure/B2932973.png)
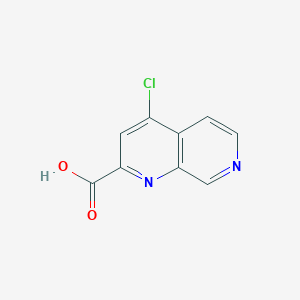
![7-hydroxy-9-(3-methoxyphenyl)-1-methyl-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)